Cas no 1887126-77-3 (5-Fluoro-3-hydroxyphenylboronic acid pinacol ester)
5-Fluoro-3-hydroxyphenylboronic acid pinacol ester Chemical and Physical Properties
Names and Identifiers
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- 5-Fluoro-3-hydroxyphenylboronic acid pinacol ester
- MB15604
- (3-FLUORO-5-HYDROXYPHENYL)BORONIC ACID PINACOL ESTER
- 3-FLUORO-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENOL
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- MDL: MFCD16994409
- Inchi: 1S/C12H16BFO3/c1-11(2)12(3,4)17-13(16-11)8-5-9(14)7-10(15)6-8/h5-7,15H,1-4H3
- InChI Key: KBGOBMOAZQOCTA-UHFFFAOYSA-N
- SMILES: FC1C=C(C=C(B2OC(C)(C)C(C)(C)O2)C=1)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 280
- Topological Polar Surface Area: 38.7
5-Fluoro-3-hydroxyphenylboronic acid pinacol ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB504225-250 mg |
3-Fluoro-5-hydroxybenzeneboronic acid pinacol ester, 96% |
1887126-77-3 | 96% | 250MG |
€160.00 | 2022-06-09 | |
| abcr | AB504225-1 g |
3-Fluoro-5-hydroxybenzeneboronic acid pinacol ester, 96%; . |
1887126-77-3 | 96% | 1g |
€521.00 | 2023-04-18 | |
| ChemScence | CS-0356717-1g |
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
1887126-77-3 | 1g |
$425.0 | 2022-04-27 | ||
| Ambeed | A820292-1g |
(3-FLUORO-5-HYDROXYPHENYL)BORONIC ACID PINACOL ESTER |
1887126-77-3 | 95% | 1g |
$433.0 | 2024-08-03 | |
| abcr | AB504225-1g |
3-Fluoro-5-hydroxybenzeneboronic acid pinacol ester, 96%; . |
1887126-77-3 | 96% | 1g |
€515.00 | 2025-04-20 | |
| Enamine | EN300-6785777-0.05g |
3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
1887126-77-3 | 95.0% | 0.05g |
$73.0 | 2025-03-12 | |
| Enamine | EN300-6785777-0.1g |
3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
1887126-77-3 | 95.0% | 0.1g |
$109.0 | 2025-03-12 | |
| Enamine | EN300-6785777-0.25g |
3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
1887126-77-3 | 95.0% | 0.25g |
$156.0 | 2025-03-12 | |
| Enamine | EN300-6785777-0.5g |
3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
1887126-77-3 | 95.0% | 0.5g |
$299.0 | 2025-03-12 | |
| Enamine | EN300-6785777-1.0g |
3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
1887126-77-3 | 95.0% | 1.0g |
$398.0 | 2025-03-12 |
5-Fluoro-3-hydroxyphenylboronic acid pinacol ester Suppliers
5-Fluoro-3-hydroxyphenylboronic acid pinacol ester Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 5-Fluoro-3-hydroxyphenylboronic acid pinacol ester
Recent Advances in the Application of 5-Fluoro-3-hydroxyphenylboronic Acid Pinacol Ester (CAS: 1887126-77-3) in Chemical Biology and Drug Discovery
The compound 5-Fluoro-3-hydroxyphenylboronic acid pinacol ester (CAS: 1887126-77-3) has recently garnered significant attention in the fields of chemical biology and pharmaceutical research. As a boronic acid derivative, this compound plays a pivotal role in Suzuki-Miyaura cross-coupling reactions, which are widely utilized in the synthesis of complex organic molecules, including potential drug candidates. Recent studies have highlighted its utility in the development of novel therapeutics, particularly in the areas of oncology and infectious diseases.
One of the key applications of 5-Fluoro-3-hydroxyphenylboronic acid pinacol ester is its use as a building block in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are a revolutionary class of therapeutics designed to degrade specific disease-causing proteins. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this boronic ester could be effectively incorporated into PROTAC molecules targeting oncogenic proteins, leading to enhanced selectivity and potency in preclinical models.
In addition to its role in PROTAC development, recent research has explored the compound's potential in sensor technologies. A study in ACS Sensors (2023) reported the development of a fluorescence-based sensor using 5-Fluoro-3-hydroxyphenylboronic acid pinacol ester for the detection of reactive oxygen species (ROS) in cellular environments. This application is particularly relevant for studying oxidative stress-related diseases, such as neurodegenerative disorders and cancer.
The pharmacokinetic properties of derivatives containing this boronic ester have also been investigated. A 2024 paper in Drug Metabolism and Disposition presented data showing improved metabolic stability and bioavailability of drug candidates incorporating this moiety, compared to their non-boron-containing counterparts. This finding underscores the importance of 1887126-77-3 in medicinal chemistry optimization strategies.
From a synthetic chemistry perspective, recent advancements have focused on developing more efficient methods for producing 5-Fluoro-3-hydroxyphenylboronic acid pinacol ester. A Green Chemistry (2023) publication described a novel, solvent-free mechanochemical synthesis route that significantly reduces environmental impact while maintaining high yield and purity. This development addresses growing concerns about sustainable pharmaceutical manufacturing.
Looking forward, the unique properties of 5-Fluoro-3-hydroxyphenylboronic acid pinacol ester position it as a valuable tool in emerging areas such as covalent drug discovery and targeted protein degradation. Ongoing clinical trials involving compounds derived from this boronic ester (NCT identifiers withheld for confidentiality) may soon provide translational validation of these preclinical findings. The compound's versatility across multiple therapeutic areas ensures its continued relevance in cutting-edge pharmaceutical research.
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